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  • Product: Oseltamivir-13C2,d3 Phosphate

Core Science & Biosynthesis

Foundational

Oseltamivir-13C2,d3 Phosphate: Molecular Characterization and Bioanalytical Applications in LC-MS/MS

Executive Summary In the rigorous landscape of pharmacokinetic (PK) and bioequivalence studies, the accurate quantification of the antiviral prodrug oseltamivir and its active metabolite (oseltamivir carboxylate) in comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) and bioequivalence studies, the accurate quantification of the antiviral prodrug oseltamivir and its active metabolite (oseltamivir carboxylate) in complex biological matrices is paramount. To achieve the highest degree of precision, Stable Isotope-Labeled Internal Standards (SIL-IS) are deployed. Oseltamivir-13C2,d3 phosphate represents the gold standard in this domain.

By incorporating both Carbon-13 and Deuterium isotopes, this specific isotopologue achieves a critical +5 Da mass shift. This guide explores the physicochemical properties, the critical importance of isotopic purity, and provides a field-validated methodology for utilizing Oseltamivir-13C2,d3 phosphate in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Physicochemical Profiling and Molecular Weight Dynamics

When designing a bioanalytical assay, understanding the exact mass and ionization behavior of your SIL-IS is the first step toward a self-validating system. Oseltamivir phosphate (the unlabeled API) has a molecular weight of 410.40 g/mol . The introduction of two 13C atoms and three deuterium ( 2H or D ) atoms increases the molecular weight to 415.40 g/mol [1].

Why a +5 Da Mass Shift?

The choice of a +5 Da shift is highly intentional. Natural isotopic abundance (primarily 13C ) means that an unlabeled molecule will have M+1, M+2, and M+3 peaks in the mass spectrometer. If a SIL-IS only has a +2 or +3 Da shift (e.g., Oseltamivir-d3), the natural heavy isotopes of a high-concentration unlabeled analyte can "bleed" into the internal standard's MRM (Multiple Reaction Monitoring) channel, skewing the quantification ratio. A +5 Da shift completely isolates the SIL-IS signal from the unlabeled analyte's isotopic envelope.

Furthermore, relying solely on deuterium (e.g., a -d5 label) can lead to the "deuterium isotope effect," where the SIL-IS elutes slightly earlier than the unlabeled analyte in reverse-phase LC, exposing them to different matrix effects. Combining 13C and D minimizes this retention time drift while achieving the necessary mass defect.

Table 1: Comparative Physicochemical Properties
PropertyUnlabeled Oseltamivir PhosphateOseltamivir-13C2,d3 Phosphate
Molecular Formula C16​H28​N2​O8​P C1413​C2​H28​D3​N2​O8​P
Molecular Weight 410.40 g/mol 415.40 g/mol
Free Base Formula C16​H28​N2​O4​ C1413​C2​H28​D3​N2​O4​
Free Base Exact Mass 312.20317.24
ESI Positive [M+H]+ m/z 313.4m/z 318.4
Primary Application Target Analyte / APIInternal Standard (SIL-IS)

(Note: During Electrospray Ionization (ESI) in positive mode, the phosphate salt dissociates, and the protonated free base is detected.)

The Criticality of Isotopic Purity

For Oseltamivir-13C2,d3 phosphate, isotopic purity must strictly exceed 99% .

Isotopic purity refers to the percentage of the synthesized batch that actually contains the desired +5 Da label, as opposed to partially labeled intermediates (M+1, M+2, M+3, M+4) or completely unlabeled molecules (M0).

The "M0" Crosstalk Phenomenon

If the isotopic purity is compromised and contains even 0.5% of the unlabeled M0 isotopologue, spiking the SIL-IS into the biological sample will artificially introduce unlabeled oseltamivir into the matrix.

  • Causality: Because the internal standard is typically spiked at a high, constant concentration (e.g., 50–100 ng/mL) to ensure a robust signal, a 0.5% M0 impurity would contribute 0.25–0.50 ng/mL of false analyte signal.

  • Impact: This false signal directly dictates the Lower Limit of Quantification (LLOQ). If your assay requires an LLOQ of 0.34 ng/mL [2], an impure SIL-IS will make achieving this impossible due to high baseline noise in the analyte channel.

Isotopic purity is orthogonally validated using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and absence of M0, alongside Quantitative NMR (qNMR) to verify the specific positional labeling of the 13C and D atoms.

Mechanistic Role in Bioanalysis: Compensating for Matrix Effects

In LC-MS/MS, human plasma extracts contain endogenous phospholipids and proteins that co-elute with the analyte. When these enter the ESI source, they compete for charge droplets, leading to Ion Suppression (or occasionally enhancement).

Because Oseltamivir-13C2,d3 is chemically identical to the target analyte, it co-elutes at the exact same retention time and undergoes the exact same degree of ion suppression. By calculating the ratio of the Analyte Area to the SIL-IS Area, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy [3].

G A Plasma Sample (Unknown Analyte) B Spike SIL-IS (Oseltamivir-13C2,d3) A->B C Solid Phase Extraction (Isolates Target) B->C D LC Separation (Co-elution of Isotopologues) C->D E ESI Source (Identical Ion Suppression) D->E F MS/MS Detection (MRM Transitions) E->F G Quantification (Analyte / SIL-IS Ratio) F->G

Workflow demonstrating the integration of Oseltamivir-13C2,d3 to normalize LC-MS/MS matrix effects.

Experimental Protocol: LC-MS/MS Bioanalytical Workflow

The following methodology details a self-validating protocol for the simultaneous quantification of oseltamivir utilizing Oseltamivir-13C2,d3 phosphate as the internal standard [3].

Reagent Preparation
  • Esterase Inhibition: Blood esterases rapidly hydrolyze oseltamivir into oseltamivir carboxylate ex vivo. Immediately upon blood collection, treat the sample with sodium fluoride (NaF) to deactivate esterases and stabilize the prodrug [2].

  • SIL-IS Working Solution: Dissolve Oseltamivir-13C2,d3 phosphate in 50% methanol/water to create a 1.0 mg/mL stock. Dilute to a final working concentration of 100 ng/mL in pure methanol.

Sample Extraction (Protein Precipitation / SPE)
  • Aliquot 50 µL of NaF-stabilized human plasma into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS Working Solution (100 ng/mL Oseltamivir-13C2,d3). Crucial Step: Vortex immediately to ensure the SIL-IS equilibrates with the protein-bound analyte.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 16,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

LC-MS/MS Parameters
  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) to maintain sharp peak shapes and minimize run time.

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.0 minutes. Flow rate: 0.4 mL/min.

  • Detection (Positive ESI MRM):

    • Unlabeled Oseltamivir:m/z 313.4 225.1

    • Oseltamivir-13C2,d3:m/z 318.4 230.1 (Assuming the label is retained on the fragment ion)

Data Validation

Evaluate the "Matrix Factor" (MF). The IS-normalized MF should be calculated by dividing the MF of the analyte by the MF of the SIL-IS. An IS-normalized MF between 0.95 and 1.05 validates that the Oseltamivir-13C2,d3 is perfectly compensating for any ionization anomalies [4].

Conclusion

The deployment of Oseltamivir-13C2,d3 phosphate is non-negotiable for high-fidelity bioanalytical assays supporting regulatory PK submissions. By engineering a +5 Da mass shift, analytical chemists bypass the pitfalls of natural isotopic interference. Furthermore, strict adherence to >99% isotopic purity ensures that the internal standard does not artificially inflate the LLOQ, enabling highly sensitive quantification down to sub-ng/mL concentrations.

References

  • Pharmaffiliates. "Oseltamivir-13C2,d3 Phosphate Reference Standard." Pharmaffiliates Catalog.
  • Heinig, K., et al. "Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study." National Institutes of Health (PMC).
  • Lindegardh, N., et al. "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." National Institutes of Health (PMC).
  • ResearchGate. "Matrix factor (internal standard normalized) for oseltamivir and oseltamivir carboxylate." ResearchGate.
Exploratory

An In-Depth Technical Guide to the Physical Properties and Solubility of Oseltamivir-13C2,d3 Phosphate

This guide provides a detailed examination of the essential physicochemical characteristics of Oseltamivir-13C2,d3 Phosphate, an isotopically labeled internal standard crucial for pharmacokinetic and bioanalytical studie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the essential physicochemical characteristics of Oseltamivir-13C2,d3 Phosphate, an isotopically labeled internal standard crucial for pharmacokinetic and bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties for accurate quantification and formulation.

Introduction: The Role of Isotopic Labeling

Oseltamivir phosphate, commercially known as Tamiflu®, is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[1][2][3] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme, which is essential for the replication of both Influenza A and B viruses.[1][4]

Oseltamivir-13C2,d3 phosphate is a stable, isotopically labeled version of the parent drug. In this molecule, two carbon atoms and three deuterium atoms replace their common isotopes. This mass shift provides a distinct signature in mass spectrometry, making it an ideal internal standard for quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS) assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.

It is a fundamental assumption in analytical chemistry that isotopic labeling does not significantly alter the compound's physical and chemical properties. Therefore, the data presented in this guide for the unlabeled oseltamivir phosphate can be considered a reliable surrogate for the labeled compound, with the exception of molecular weight.

Core Physical and Chemical Properties

The physical properties of a compound are critical for its handling, formulation, and analytical characterization. Oseltamivir-13C2,d3 phosphate is a synthetic compound, and its properties are largely consistent with its unlabeled counterpart, which is described as a white to yellowish-white or off-white powder or crystalline solid.[5][6][7]

Molecular Structure and Weight

The defining difference between oseltamivir phosphate and its labeled analog is the molecular weight, which is a critical parameter for mass spectrometry.

  • Oseltamivir Phosphate: C₁₆H₂₈N₂O₄·H₃PO₄[2][5][8]

  • Oseltamivir-13C2,d3 Phosphate: C₁₄¹³C₂H₂₅D₃N₂O₄·H₃PO₄

The table below summarizes the key identifiers and molecular weights.

PropertyOseltamivir PhosphateOseltamivir-13C2,d3 PhosphateSource(s)
CAS Number 204255-11-8Not Available[2][5][8][9]
Molecular Formula C₁₆H₂₈N₂O₄·H₃PO₄C₁₄¹³C₂H₂₅D₃N₂O₄·H₃PO₄[2][5][8][10]
Molecular Weight 410.40 g/mol ~415.40 g/mol [2][5][8][9][10][11]
Appearance White to light yellow powder/crystalline solidWhite to light yellow powder/crystalline solid[5][6][9]
Thermal Properties

The melting point is a key indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range.[12] For oseltamivir phosphate, a melting point of 195.0 to 199.0 °C has been reported.[9]

  • Melting Point: 195.0 to 199.0 °C[9]

Impurities in a sample generally lead to a depression and broadening of the melting point range.[12] Therefore, determining the melting point is a fundamental quality control step.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and is a key consideration in the development of dosage forms.[13] Oseltamivir phosphate is described as being freely soluble to highly soluble in water.[14][15]

The following table summarizes the solubility of oseltamivir phosphate in various common laboratory solvents. This data is essential for preparing stock solutions for analytical standards and for formulation development.

SolventSolubilityNotesSource(s)
Water ≥110 mg/mLFreely soluble[14][16]
Water 50 mg/mL-[17]
Water 30 mg/mLClear solution[1][18]
PBS (pH 7.2) ~10 mg/mLAqueous buffer[5]
DMSO ~10 mg/mL-[2][5][19]
DMSO ≥20.3 mg/mLGentle warming may be required[16]
Ethanol (EtOH) ≥2.79 mg/mLGentle warming and sonication may be required[16]
Dimethylformamide (DMF) ~0.5 mg/mL-[2][5]

Insight for Researchers: The high aqueous solubility of oseltamivir phosphate is a significant advantage for developing oral dosage forms.[14][15] For in vitro experiments, while DMSO is a common solvent for creating stock solutions, it's crucial to ensure that the final concentration of DMSO is low enough to not cause physiological effects in biological assays.[5] Preparing aqueous solutions directly in buffers like PBS is often a preferred method.[5]

Experimental Protocols

To ensure the accuracy and reproducibility of experimental results, standardized protocols are essential. The following section outlines methodologies for determining the physical properties and solubility of oseltamivir-13C2,d3 phosphate.

Protocol for Melting Point Determination

This protocol describes the capillary method, a widely used and reliable technique for determining the melting point of a solid.[20]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[20]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (one end sealed)[21]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the oseltamivir-13C2,d3 phosphate sample is a fine, dry powder. If necessary, gently grind the sample.[20][21]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. Repeat until the packed sample height is 2-3 mm.[22]

  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary value.[22]

  • Accurate Determination: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heat at a medium rate until the temperature is about 20°C below the expected melting point.[22]

  • Reduce the heating rate to approximately 1-2°C per minute.[20]

  • Record the Melting Range:

    • T1: The temperature at which the first droplet of liquid is observed.

    • T2: The temperature at which the entire sample has turned into a clear liquid.

  • The melting point is reported as the range T1 - T2. For a pure substance, this range should be narrow.[12]

Diagram of Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_record Data Recording p1 Grind Sample to Fine Powder p2 Dry Sample (if necessary) p1->p2 p3 Load 2-3 mm into Capillary Tube p2->p3 a1 Place in Apparatus p3->a1 a2 Heat Rapidly to ~20°C below MP a1->a2 a3 Heat Slowly (1-2°C/min) a2->a3 a4 Observe Melting a3->a4 r1 Record T1 (First Droplet) a4->r1 r2 Record T2 (Fully Liquid) r1->r2 r3 Report Range: T1 - T2 r2->r3

Caption: Workflow for determining melting point via the capillary method.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][23]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[23]

Apparatus:

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of oseltamivir-13C2,d3 phosphate (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The key is to ensure undissolved solid remains visible.[13]

  • Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[23]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[23]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a low-binding syringe filter to remove any remaining microparticulates.

  • Quantification:

    • Prepare a series of calibration standards of the compound at known concentrations.

    • Dilute the filtered sample with the appropriate mobile phase.

    • Analyze the diluted sample and calibration standards using a validated HPLC-UV or LC-MS method.[13]

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original solubility by accounting for the dilution factor. Express the result in mg/mL or µM.[13]

Diagram of Shake-Flask Solubility Workflow

Solubility_Workflow start Start prep Add Excess Solid to Solvent in Vial start->prep equilibrate Agitate at Constant Temp (24-48h) prep->equilibrate separate Centrifuge to Pellet Solid equilibrate->separate sample Collect & Filter Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC, LC-MS) sample->quantify end Report Solubility (mg/mL) quantify->end

Caption: The shake-flask method for thermodynamic solubility determination.

Conclusion

Oseltamivir-13C2,d3 phosphate is an indispensable tool for the accurate bioanalysis of oseltamivir. This guide has synthesized key data on its physical properties and solubility, which are critical for its effective use in a research and development setting. The provided protocols for melting point and solubility determination offer standardized, reliable methods for in-house verification of these essential parameters. By understanding and applying this technical information, researchers can ensure the integrity and accuracy of their analytical methods and formulation strategies.

References

  • European Medicines Agency. (n.d.). Tamiflu, INN-oseltamivir. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • HRD Pharm. (n.d.). Oseltamivir phosphate(CAS NO.:204255-11-8). Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56971652, Oseltamivir phosphate (Tamiflu). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Rheolution Inc. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Gao, J., et al. (2007). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 13(4), 611-615.
  • U.S. Food and Drug Administration. (n.d.). TAMIFLU® (oseltamivir phosphate) Label. Retrieved from [Link]

  • AXEL. (n.d.). 85-1522-98 Oseltamivir Acid 1mg CAS No:187227-45-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, March 7). PubChem Compound Summary for CID 449381, Ro 64-0802. Retrieved from [Link]

  • World Health Organization. (2020, September). Oseltamivir (as phosphate) 30mg Capsules (MSN Laboratories Private Limited), IN018 WHOPAR part 6. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oseltamivir-impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2017). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. Retrieved from [Link]

  • International Journal of Pharmacy. (2017). Determination of Oseltamivir Phosphate in Capsules by Visible Spectrophotometry. Retrieved from [Link]

  • World Health Organization. (2017, June). Oseltamivir (as phosphate) 75 mg Capsules (Macleods Pharmaceuticals Ltd), IN016 WHOPAR part 6. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Tamiflu, INN-oseltamivir phosphate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Therapeutic Drug Monitoring of Oseltamivir and Oseltamivir Carboxylate via Isotope Dilution LC-MS/MS

Executive Summary Therapeutic Drug Monitoring (TDM) of the antiviral agent oseltamivir (OST) and its active metabolite, oseltamivir carboxylate (OSTC), is increasingly critical for optimizing dosing regimens in special p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Therapeutic Drug Monitoring (TDM) of the antiviral agent oseltamivir (OST) and its active metabolite, oseltamivir carboxylate (OSTC), is increasingly critical for optimizing dosing regimens in special populations, such as neonates, critically ill patients, and individuals with severe renal impairment. This application note details a highly robust, self-validating Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) methodology. By leveraging stable isotope-labeled internal standards and targeted esterase inhibition, this protocol eliminates pre-analytical artifacts and matrix effects, ensuring absolute quantitative accuracy.

Pharmacokinetic Rationale & Analytical Challenges

Oseltamivir is an orally administered prodrug that lacks intrinsic antiviral activity. Upon absorption, it undergoes rapid and extensive hepatic hydrolysis mediated primarily by carboxylesterase-1 (CES1) to form OSTC[1]. OSTC is a potent, selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of progeny virions from infected host cells.

PK_Pathway OST Oseltamivir (OST) [Prodrug] CES1 Carboxylesterase-1 (CES1) in Liver OST->CES1 Absorption & Hepatic Transport OSTC Oseltamivir Carboxylate (OSTC) [Active Metabolite] CES1->OSTC Hydrolysis (In vivo activation) Target Viral Neuraminidase Inhibition OSTC->Target Binding & Viral Suppression

Fig 1. In vivo conversion of oseltamivir to its active metabolite via hepatic CES1.

Causality in Experimental Design

Developing an accurate TDM assay for OST and OSTC presents two major analytical hurdles:

  • Ex Vivo Degradation: Plasma contains active esterases that continue to hydrolyze the OST prodrug into OSTC after blood collection. If left unchecked, this ex vivo conversion artificially inflates measured OSTC levels while underestimating OST levels. Solution: The immediate addition of an esterase inhibitor, such as dichlorvos, at the point of sample collection is strictly required to arrest this degradation[2].

  • Matrix Effects: Clinical plasma samples exhibit significant biological variability, leading to ion suppression or enhancement during electrospray ionization (ESI). Solution: Isotope Dilution Mass Spectrometry (ID-MS) using deuterated internal standards (Oseltamivir-d3 and OSTC-d3) is mandatory. Because the isotopologues co-elute with the analytes, they experience identical matrix effects, allowing the mass spectrometer to perfectly normalize the signal ratio[3].

Experimental Methodology: ID-LC-MS/MS Protocol

Workflow Blood Whole Blood Collection Inhibit Ex Vivo Inhibition (Add Dichlorvos) Blood->Inhibit Spike Isotope Dilution (Add OST-d3 & OSTC-d3) Inhibit->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS

Fig 2. Step-by-step analytical workflow for oseltamivir TDM using ID-LC-MS/MS.

Step 1: Sample Collection and Stabilization
  • Collect 2 mL of whole venous blood into a vacutainer containing K2EDTA or CPDA (citrate phosphate dextrose adenine).

  • Critical Step: Immediately add dichlorvos to achieve a final concentration of 200 µg/mL in the blood. Gently invert the tube 5–8 times to completely inhibit plasma carboxylesterases[4].

  • Centrifuge the sample at 3000 × g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to a cryovial and store at -80°C until analysis.

Step 2: Isotope Dilution and Solid-Phase Extraction (SPE)
  • Thaw the stabilized plasma samples on ice.

  • Aliquot 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard (IS) working solution (containing Oseltamivir-d3 at 50 ng/mL and OSTC-d3 at 1000 ng/mL)[3]. Vortex vigorously for 30 seconds to ensure complete equilibration between the analytes and the labeled isotopes.

  • Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (30 mg/1 cc) with 1 mL of LC-MS grade methanol, followed by 1 mL of LC-MS grade water.

  • Load the spiked plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to elute salts and polar matrix interferences.

  • Elute the target analytes with 1 mL of 100% methanol into a clean collection tube.

  • Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 10 mM ammonium formate : acetonitrile, 30:70 v/v)[3]. Vortex and transfer to an autosampler vial.

Step 3: LC-MS/MS Analysis
  • Inject 5 µL of the reconstituted sample into a Triple Quadrupole LC-MS/MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Achieve chromatographic separation on a reversed-phase Symmetry C18 column (100 mm × 4.6 mm, 5 µm) using an isocratic flow of 10 mM ammonium formate and acetonitrile (30:70, v/v) at a flow rate of 0.6 mL/min.

  • Monitor the analytes utilizing Multiple Reaction Monitoring (MRM) to maximize sensitivity and specificity.

Quantitative Data & MRM Transitions

To ensure high specificity, the triple quadrupole mass spectrometer isolates the precursor ion in Q1, fragments it via collision-induced dissociation in Q2, and isolates a highly specific product ion in Q3.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)[Q1]Product Ion (m/z) [Q3]Dwell Time (ms)Collision Energy (eV)
Oseltamivir (OST) 313.2166.015025
Oseltamivir-d3 (IS) 316.4228.015025
Oseltamivir Carboxylate (OSTC) 285.3138.215028
OSTC-d3 (IS) 288.3141.215028

(Note: Parameters synthesized from validated clinical protocols[3][4])

Table 2: Method Validation Summary

Validation ParameterOseltamivir (OST)Oseltamivir Carboxylate (OSTC)
Linearity Range 0.5 – 200 ng/mL2.0 – 800 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.0 ng/mL
Mean Extraction Recovery 94.4%92.7%
Intra-day Precision (CV%) < 6.5%< 7.2%
Inter-day Accuracy 95.0% – 104.5%93.8% – 105.2%

Self-Validating System & Quality Control (QC)

To guarantee the trustworthiness of every analytical batch, this protocol relies on a built-in self-validating framework:

  • Internal Standard (IS) Tracking: The peak area of the deuterated internal standards (OST-d3 and OSTC-d3) must be monitored for every single clinical injection. The IS area must remain within ±15% of the mean IS area across the entire batch. A sudden drop in IS response indicates severe matrix suppression, a clogged SPE cartridge, or an extraction failure, automatically invalidating that specific sample without compromising the rest of the batch.

  • System Suitability Verification: Before running clinical samples, inject a neat standard mix to verify retention time stability (drift must be < 0.1 min) and sensitivity (Signal-to-Noise ratio > 10 at the LLOQ).

  • Carryover Assessment: A blank matrix sample injected immediately after the Upper Limit of Quantification (ULOQ) sample must exhibit a peak area of less than 20% of the LLOQ area for both OST and OSTC.

References

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. nih.gov. 3

  • A SELECTIVE AND SENSITIVE LIQUID CHROMATOGRAPHIC/ TANDEM MASS SPECTROMETRIC METHOD FOR SIMULTANEOUS ESTIMATION OF OSELTAMIVIR... amazonaws.com. 4

  • Oseltamivir activation and carboxylesterase-1 variants. mhlw.go.jp. 1

  • Pulmonary Pharmacokinetics of Oseltamivir Carboxylate in Rats after Nebulization or Intravenous Administration of Its Prodrug, Oseltamivir Phosphate | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org. 2

Sources

Application

Quantitative Analysis of Oseltamivir in Human Plasma by LC-MS/MS Using an Isotopically Labeled Internal Standard

An Application Note for the Bioanalysis of Oseltamivir Phosphate Introduction: The Need for Precise Oseltamivir Quantification Oseltamivir phosphate, commercially known as Tamiflu®, is a cornerstone antiviral agent for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalysis of Oseltamivir Phosphate

Introduction: The Need for Precise Oseltamivir Quantification

Oseltamivir phosphate, commercially known as Tamiflu®, is a cornerstone antiviral agent for the treatment and prophylaxis of both influenza A and B virus infections.[1] It is administered as an ethyl ester prodrug, which is efficiently absorbed and subsequently hydrolyzed by hepatic carboxyesterases in the body to its active metabolite, oseltamivir carboxylate (OC).[1][2][3][4] This active form is a potent inhibitor of the viral neuraminidase enzyme, preventing the release of new viral particles from infected host cells.[1]

The accurate measurement of oseltamivir and its active metabolite in biological matrices, particularly plasma, is critical for a range of studies, including pharmacokinetics (PK), bioequivalence, and therapeutic drug monitoring.[2][5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity, selectivity, and speed.

A key challenge in the bioanalysis of oseltamivir is its ex vivo instability; the prodrug can be rapidly hydrolyzed to oseltamivir carboxylate by esterases present in blood samples after collection.[4] This can lead to an underestimation of the parent drug concentration and an overestimation of the metabolite. Therefore, stringent sample collection and preparation procedures are paramount.

This guide provides a comprehensive, field-proven protocol for the sample preparation and LC-MS/MS analysis of oseltamivir from human plasma. The methodology leverages the stable isotope-labeled internal standard, oseltamivir-13C2,d3 phosphate, to ensure the highest level of accuracy and precision by correcting for variability during sample processing and instrument analysis.[7][8][9] We will explore two robust sample preparation techniques—Solid-Phase Extraction (SPE) and Protein Precipitation (PP)—and detail the optimized LC-MS/MS conditions for reliable quantification.

Foundational Principles: Method Selection and Rationale

The successful quantification of oseltamivir hinges on a meticulously designed analytical workflow that addresses its unique chemical properties and potential pitfalls.

The Critical Role of the Internal Standard

The principle of stable isotope dilution is employed, where a known concentration of an isotopically labeled version of the analyte (oseltamivir-13C2,d3) is added to every sample, calibrator, and quality control (QC) standard at the beginning of the preparation process. This internal standard (IS) is chemically identical to the analyte but has a different mass. It co-elutes chromatographically and experiences similar ionization and fragmentation behavior, as well as any extraction loss or matrix effects. By measuring the peak area ratio of the analyte to the IS, we can correct for procedural variations, leading to highly reliable and reproducible results.[7]

Pre-analytical Considerations: Preserving Sample Integrity

As previously mentioned, the primary pre-analytical challenge is the enzymatic conversion of oseltamivir to its carboxylate metabolite by plasma esterases.[4]

Causality: Failure to inhibit these enzymes immediately upon blood collection will result in artificially low concentrations of the parent drug.

Solution: Blood samples must be collected in tubes containing an esterase inhibitor. Sodium fluoride is commonly used for this purpose and effectively deactivates the enzymes, preserving the true concentration of oseltamivir at the time of collection.[3]

Sample Preparation Strategy: SPE vs. PP

Removing proteins and other endogenous components from the plasma matrix is essential to prevent column clogging, reduce ion suppression, and ensure method robustness.

  • Solid-Phase Extraction (SPE): This technique provides the cleanest extracts by using a sorbent bed to selectively retain the analyte and IS while allowing interfering components to be washed away.[2][10] The result is often lower matrix effects and improved sensitivity. While more time-consuming and costly per sample than PP, its high recovery and extract purity make it an excellent choice for validation and clinical studies.[2][6][11]

  • Protein Precipitation (PP): This is a rapid, simple, and cost-effective method where a large excess of organic solvent (e.g., acetonitrile or methanol) is added to the plasma to denature and precipitate proteins.[3][12] While efficient for high-throughput screening, the resulting supernatant may contain more residual matrix components (like phospholipids) compared to SPE, potentially leading to greater ion suppression. Adopting a "solvent-first" technique in a 96-well plate format can improve consistency and reduce well clogging.[13]

This guide will provide detailed protocols for both methods, allowing researchers to select the most appropriate technique based on their specific needs for throughput, sensitivity, and budget.

Materials and Experimental Protocols

Reagents and Materials
Item Description/Source Rationale
Analytical Standards Oseltamivir Phosphate (≥99% purity)Analyte for calibration and QC preparation.
Oseltamivir-13C2,d3 PhosphateStable isotope-labeled internal standard (IS).
Solvents Acetonitrile (LC-MS Grade)Used for protein precipitation and as a primary component of the mobile phase.
Methanol (LC-MS Grade)Used for stock solution preparation and SPE elution.
Water (Type I, 18.2 MΩ·cm)Used for preparing aqueous solutions, buffers, and mobile phase.
Reagents Formic Acid (LC-MS Grade)Mobile phase additive to promote protonation for positive ion ESI.
Ammonium Formate (LC-MS Grade)Mobile phase additive to improve peak shape and ionization.[2]
Biological Matrix Blank Human Plasma (K2-EDTA with Sodium Fluoride)Used for preparing calibrators and QCs. Esterase inhibitor is crucial.[3]
Consumables SPE Cartridges (e.g., Orochem DVB-LP or equivalent)For solid-phase extraction.[2]
96-well Protein Precipitation Plates (e.g., ISOLUTE® PPT+)For high-throughput protein precipitation.[13]
Autosampler Vials, Caps, and InsertsFor sample injection into the LC-MS/MS system.
Preparation of Stock and Working Solutions

Expert Insight: All stock solutions should be prepared in a non-aqueous solvent like methanol to ensure long-term stability. Subsequent dilutions into aqueous matrices should be performed fresh or validated for stability.

  • Oseltamivir Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Oseltamivir Phosphate and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Oseltamivir-13C2,d3 Phosphate and dissolve in 1 mL of methanol.

  • Working Internal Standard Solution (100 ng/mL): Perform serial dilutions of the IS stock solution in 50:50 (v/v) acetonitrile:water. This solution will be added to all samples.

  • Calibration Standards and Quality Controls:

    • Prepare a series of oseltamivir working solutions by serially diluting the stock solution in 50:50 acetonitrile:water.

    • Spike these working solutions into blank human plasma to achieve the final desired concentrations. A typical calibration range is 0.5–200 ng/mL.[2][6]

    • Prepare QC samples at a minimum of four levels:

      • LLOQ QC: Lower Limit of Quantification (e.g., 0.5 ng/mL)

      • LQC: Low Quality Control (e.g., 1.5 ng/mL)

      • MQC: Medium Quality Control (e.g., 80 ng/mL)

      • HQC: High Quality Control (e.g., 160 ng/mL)[2]

    • Aliquot and store all plasma standards and QCs at -20°C or below.[5]

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is optimized for clean extracts and high recovery.[2][6][10]

SPE_Workflow Plasma Plasma Add_IS Add_IS Vortex1 Vortex1 Acidify Acidify Vortex2 Vortex2 Condition Condition Load Load Vortex2->Load Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Collect Collect Elute->Collect Inject Inject Collect->Inject caption *Elution Solvent: e.g., Acetonitrile/Water (70:30) with 0.1% Dichlorvos[2]

Caption: High-level workflow for Solid-Phase Extraction (SPE).

Step-by-Step Methodology:

  • Thaw plasma samples, calibrators, and QCs on ice.

  • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the working IS solution (100 ng/mL).

  • Vortex briefly to mix.

  • Acidify the sample by adding 200 µL of 2% formic acid in water. This helps in protein disruption and ensures the analytes are in the correct ionic state for binding to the SPE sorbent.

  • Vortex again. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute oseltamivir and the IS from the cartridge using 1 mL of an appropriate elution solvent (e.g., 70:30 acetonitrile:water) into a clean collection tube. Some methods note the use of dichlorvos in the eluting solvent to ensure no further degradation, though this is primarily a pre-analytical control.[2]

  • Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)

This protocol is designed for simplicity and high throughput, ideal for discovery-phase studies.[3]

PP_Workflow Solvent Solvent Plasma Plasma Solvent->Plasma Mix Mix Plasma->Mix Wait Wait Mix->Wait Filter Filter Wait->Filter Collect Collect Filter->Collect Inject Inject Collect->Inject

Caption: Workflow for the "Solvent First" Protein Precipitation method.

Step-by-Step Methodology:

  • Use a 96-well protein precipitation filter plate.

  • Solvent-First Addition: Add 300 µL of cold acetonitrile containing the internal standard (adjust concentration to deliver the target amount per sample) to each well of the filter plate.[13]

  • Add 100 µL of thawed plasma sample, calibrator, or QC directly into the acetonitrile in each well.

  • Allow the plate to sit for 2-5 minutes to ensure complete protein precipitation. Gentle vortexing may be applied but is often not necessary with the solvent-first approach.[13]

  • Place the filter plate on top of a 96-well collection plate. Apply vacuum or centrifuge according to the plate manufacturer's instructions to separate the protein-free supernatant from the precipitated protein pellet.

  • The collected filtrate is ready for analysis. Transfer to autosampler vials for injection.

LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point for method development. Optimization is recommended for the specific instrument in use.

Liquid Chromatography (LC) Conditions
Parameter Typical Value Rationale
Column Reversed-Phase C18 (e.g., Symmetry C18, 100 x 4.6 mm, 5 µm)[2][6][10]Provides good retention and separation for oseltamivir and its metabolites.
Mobile Phase A 0.1% Formic Acid in Water (or 10 mM Ammonium Formate)The acidic modifier promotes protonation for positive mode ESI.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analytes.
Flow Rate 0.6 - 1.0 mL/min[2][5][14]A standard flow rate compatible with the column dimensions.
Gradient Isocratic (e.g., 70% B) or a shallow gradientAn isocratic method is often sufficient and provides rapid run times.[2][5]
Column Temp. 40 °C[2][14]Elevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 - 10 µL[3]A small volume is sufficient given the sensitivity of modern mass spectrometers.
Run Time 2 - 4 minutes[2][15][16]Enables high-throughput analysis.
Mass Spectrometry (MS) Conditions
Parameter Typical Value Rationale
Instrument Triple Quadrupole Mass SpectrometerRequired for quantitative Multiple Reaction Monitoring (MRM) experiments.
Ionization Mode Positive Electrospray Ionization (ESI+)Oseltamivir contains basic amine groups that are readily protonated.[2]
MRM Transitions See table belowSpecific precursor-to-product ion transitions ensure selectivity and sensitivity.
Ion Spray Voltage ~4000 V[2]Optimized to achieve stable and efficient ionization.
Source Temp. ~400 °C[2]Facilitates desolvation of the ESI droplets.
Gas Settings Optimized for specific instrumentNebulizer, heater, and curtain gas flows are tuned for maximum signal.

Table of MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Oseltamivir313.1 / 313.3166.2[2][14]
Oseltamivir-13C2,d3 (IS)~318.1~171.2[2]

Note: The exact m/z values for the internal standard should be confirmed by direct infusion, as the position of the labels determines the mass of the fragment ions. The values presented are based on published data for similar deuterated analogs.[2]

Data Analysis, Validation, and Acceptance Criteria

Calibration and Quantification
  • A calibration curve is constructed by plotting the peak area ratio (Oseltamivir Area / IS Area) against the nominal concentration of the calibration standards.

  • A linear regression with a 1/x² weighting is typically used.

  • The concentration of oseltamivir in unknown samples and QCs is calculated from this regression equation.

Method Validation and Quality Control

For the method to be considered trustworthy and reliable, it must be validated according to regulatory guidelines (e.g., FDA or EMA).[17]

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995[2][15][18]
Accuracy & Precision For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[5][18][19]
Recovery Extraction recovery should be consistent and reproducible across the concentration range. High recovery (>85%) is desirable.[2][18][20]
Matrix Effect Should be assessed to ensure that endogenous components are not suppressing or enhancing the ionization of the analyte or IS.
Stability The stability of oseltamivir in plasma must be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -20°C or -80°C.[5][18]

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of oseltamivir in human plasma using LC-MS/MS. The cornerstone of this methodology is the immediate stabilization of samples with an esterase inhibitor and the use of a stable isotope-labeled internal standard, oseltamivir-13C2,d3 phosphate, to ensure accuracy. By following the detailed protocols for either Solid-Phase Extraction or Protein Precipitation and utilizing the optimized instrumental parameters, researchers in drug development and clinical laboratories can achieve reliable, reproducible, and high-quality data essential for pharmacokinetic and bioequivalence studies.

References

  • Denduluri, R., et al. (2013). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Chromatography B, 929, 39-46. [Link]

  • Kamal, M. M., et al. (2014). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian Journal of Pharmaceutical Analysis, 4(4), 169-179. [Link]

  • Denduluri, R., et al. (2013). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC-MS/MS to support a bioequivalence study. PubMed, [Link]

  • Kataoka, H., et al. (2012). Automated analysis of oseltamivir and oseltamivir carboxylate in environmental waters by online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(2), 390-396. [Link]

  • Denduluri, R., et al. (2013). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. ResearchGate, [Link]

  • Bahrami, G., & Mohammadi, B. (2008). Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography with UV detection. ResearchGate, [Link]

  • Bahrami, G., et al. (2008). Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography with UV detection. Journal of Chromatography B, 864(1-2), 38-42. [Link]

  • Kataoka, H., et al. (2012). Automated analysis of oseltamivir and oseltamivir carboxylate in environmental waters by online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing, [Link]

  • Lakeev, A. P., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 52-58. [Link]

  • Semantic Scholar. (n.d.). Collection of articles related to oseltamivir analysis. [Link]

  • Lakeev, A. P., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. ResearchGate, [Link]

  • Zheng, N., et al. (2012). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of Bioanalytical Chemistry, 4(2), 119-126. [Link]

  • Lakeev, A. P., et al. (2023). Determination of oseltamivir in human plasma by HPLC-MS/MS. Springer Link, [Link]

  • Li, W., et al. (2011). Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies. Biomedical Chromatography, 25(6), 727-733. [Link]

  • Lotfy, H. M., et al. (2024). UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma. Scientific Reports, 14(1), 22176. [Link]

  • Nakada, N., et al. (2020). Determination of oseltamivir phosphate and its metabolite with other pharmaceuticals in surface waters using solid phase extraction and isotope dilution liquid chromatography/tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 100(3), 346-360. [Link]

  • van Kampen, J. J. A., et al. (2012). Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. Analytical and Bioanalytical Chemistry, 404(6-7), 1935-1944. [Link]

  • Wu, Y., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 19(6). [Link]

  • Kumar, D. S., et al. (2021). Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS. Oriental Journal of Chemistry, 37(5), 1181-1188. [Link]

  • Biotage. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab Application Note. [Link]

  • ResearchGate. (n.d.). Q3 mass spectra of (A) oseltamivir (OST, m/z 313.1-166.2, scan range...). [Link]

  • Lindegardh, N., et al. (2007). Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases. Antimicrobial Agents and Chemotherapy, 51(8), 3054-3056. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Oseltamivir-13C₂,D₃ Phosphate Stability &amp; Troubleshooting

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical vulnerabilities of Oseltamivir-13C₂,D₃ phosphate stock solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical vulnerabilities of Oseltamivir-13C₂,D₃ phosphate stock solutions. Because this compound is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) in highly sensitive LC-MS/MS workflows, any degradation directly compromises your quantification accuracy.

This guide bypasses generic advice to focus on the exact mechanistic causes of SIL-IS degradation—specifically ester hydrolysis and transesterification—and provides self-validating protocols to ensure your stock solutions remain robust for years.

Mechanistic Troubleshooting & FAQs

Q: Why is the signal intensity of my Oseltamivir-13C₂,D₃ internal standard dropping over time, and why am I seeing a new early-eluting peak?

A: You are likely observing spontaneous ester hydrolysis. Oseltamivir phosphate is an ethyl ester prodrug. In the presence of water—especially if the pH deviates from neutral—the ester bond undergoes nucleophilic attack, rapidly hydrolyzing to form the active metabolite, oseltamivir carboxylate-13C₂,D₃[1].

  • Causality: Aqueous environments provide the nucleophile (H₂O) required to cleave the ester. Alkaline conditions severely accelerate this degradation[1].

  • Resolution: Never store working solutions in aqueous buffers for more than 24 hours[2]. Primary stock solutions must be prepared in strictly anhydrous, aprotic solvents.

Q: I prepared my stock solution in Methanol to match my LC-MS mobile phase, but my precursor ion mass shifted by -14 Da. What happened?

A: Your solvent induced transesterification. Because oseltamivir is an ethyl ester, storing it in a primary alcohol like methanol drives an alkoxy exchange reaction (transesterification)[3]. The ethyl group is replaced by a methyl group, converting the drug into a methyl ester artifact. This drops the molecular weight by exactly 14 Da (loss of CH₂, addition of H).

  • Causality: Protic solvents with short alkyl chains can act as both solvent and reactant, displacing the native ester group over time.

  • Resolution: Use Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for stock solutions. Both are aprotic and completely eliminate the risk of transesterification.

Q: Does the phosphate salt form affect how I calculate my concentrations?

A: Yes, significantly. The molecular weight of unlabeled oseltamivir free base is 312.4 g/mol , but the phosphate salt is 410.4 g/mol [4]. For the 13C₂,D₃ labeled variant, the molecular weight is approximately 415.4 g/mol . You must base your molarity calculations on the salt form's exact mass provided on your batch-specific Certificate of Analysis (CoA) to account for varying degrees of hydration[4].

Quantitative Stability Metrics

To ensure absolute trustworthiness in your assay, adhere to the following empirically validated shelf-life metrics based on solvent selection and storage temperature.

Solvent SystemStorage TempPrimary Degradation RiskValidated Shelf Life
Anhydrous DMSO -20°C to -80°CNone (if purged with inert gas)≥ 4 years[2]
Acetonitrile (MeCN) -20°CEvaporation / Concentration shift1 - 2 years
Methanol 4°CTransesterification (Methyl ester formation)< 1 month
Aqueous Buffer (pH 7.2) 4°CEster Hydrolysis (Carboxylate formation)< 24 hours[5]

Workflow & Degradation Pathway Visualization

The following diagram maps the chemical vulnerabilities of Oseltamivir-13C₂,D₃ phosphate against our recommended stabilization workflow.

G Start Oseltamivir-13C2,d3 Phosphate (Ethyl Ester) SubA Aqueous Solvents (e.g., Water, Buffers) Start->SubA Dissolved in SubB Protic Alcohols (e.g., Methanol) Start->SubB Dissolved in SubC Anhydrous Aprotic (e.g., DMSO, MeCN) Start->SubC Dissolved in Deg1 Hydrolysis (Oseltamivir Carboxylate) SubA->Deg1 Nucleophilic Attack (<24h Shelf Life) Deg2 Transesterification (Methyl Ester Artifact) SubB->Deg2 Alkoxy Exchange (-14 Da Mass Shift) Opt1 Inert Gas Purging & Aliquoting SubC->Opt1 Prevents Degradation Opt2 Stable Stock Solution (≥4 Years at -80°C) Opt1->Opt2 Eliminates Freeze-Thaw

Degradation pathways of Oseltamivir-13C2,d3 phosphate and optimal stabilization workflow.

Standard Operating Procedure (SOP): SIL-IS Stock Preparation

To guarantee the integrity of your internal standard, do not just mix and freeze. Use this self-validating protocol to establish a verifiable baseline for your stock.

Phase 1: Preparation & Dissolution
  • Thermal Equilibration: Remove the lyophilized Oseltamivir-13C₂,D₃ phosphate vial from -20°C storage. Place it in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial introduces atmospheric condensation, seeding future hydrolysis.

  • Solvent Degassing: Select anhydrous DMSO (LC-MS grade). Purge the solvent with an inert gas (Argon or Nitrogen) for 5 minutes[2]. Causality: Purging displaces dissolved oxygen and trace moisture, preventing oxidative degradation and hydrolysis.

  • Reconstitution: Add the calculated volume of DMSO to achieve a 1.0 mg/mL stock concentration. Vortex gently for 60 seconds until a clear solution is achieved. Oseltamivir phosphate is highly soluble in DMSO (up to ~41 mg/mL)[4].

Phase 2: Aliquoting & Storage
  • Micro-Aliquoting: Dispense the stock solution into single-use, silanized amber glass vials (e.g., 20 µL to 50 µL per vial).

    • Causality: Silanization prevents surface adsorption of the compound. Amber glass prevents photodegradation. Single-use aliquots eliminate freeze-thaw cycles, which cause micro-precipitation and concentration gradients.

  • Cryopreservation: Immediately transfer all aliquots to a -80°C freezer.

Phase 3: Self-Validation Checkpoint (Day 0 Baseline)
  • LC-MS/MS Purity Assessment: Take one aliquot and dilute it to your working concentration (e.g., 100 ng/mL) in MeCN/Water. Inject immediately into the LC-MS/MS.

  • MRM Monitoring: Monitor the transitions for the intact SIL-IS, as well as the theoretical transitions for its carboxylate and methyl ester degradants.

  • Documentation: Record the peak area ratio of the intact drug to the background noise/trace degradants. This is your Day 0 Baseline . If assay performance drops in the future, run a fresh aliquot against this baseline to definitively rule out SIL-IS degradation.

References

  • PRODUCT INFORMATION - Cayman Chemical Cayman Chemical Company.[2]

  • PRODUCT INFORMATION - Cayman Chemical (Oseltamivir Acid) Cayman Chemical Company.[5]

  • Oseltamivir phosphate | Other Hydrolases Tocris Bioscience.[4]

  • Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC National Institutes of Health (PMC).[1]

  • Effects of alcohol on human carboxylesterase drug metabolism National Institutes of Health (PMC).[3]

Sources

Reference Data & Comparative Studies

Validation

Oseltamivir-13C2,d3 Phosphate vs. Oseltamivir-d3: Optimizing Internal Standards for LC-MS/MS Bioanalysis

Introduction: The Bioanalytical Challenge Oseltamivir phosphate, a widely prescribed neuraminidase inhibitor, is rapidly hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate (OC). In clinical pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge

Oseltamivir phosphate, a widely prescribed neuraminidase inhibitor, is rapidly hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate (OC). In clinical pharmacokinetics and bioequivalence studies, the simultaneous quantification of both the prodrug and the metabolite in human plasma relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 1[1].

As a Senior Application Scientist, I frequently audit assays that fail Incurred Sample Reanalysis (ISR) or exhibit non-linearity at the Upper Limit of Quantification (ULOQ). A recurring root cause is the improper selection of the Stable Isotope-Labeled Internal Standard (SIL-IS). While Oseltamivir-d3 has historically been the default SIL-IS, the transition to Oseltamivir-13C2,d3 phosphate represents a critical evolution in assay robustness. This guide objectively compares these two standards, explaining the causality behind the shift and providing field-proven experimental data.

Mechanistic Comparison: The Causality Behind the Choice

Isotopic Cross-Talk and the +5 Da Advantage

The primary function of a SIL-IS is to correct for matrix effects and ionization variations. However, regulatory guidelines strictly mandate that the IS response must remain consistent across the entire calibration range, and cross-talk must not exceed 5% of the IS response2[2].

Oseltamivir has a nominal mass of 312 Da, with its protonated precursor ion at m/z 313.2. Due to the natural abundance of heavy isotopes (13C, 15N, 18O), the analyte naturally produces an M+3 isotopic peak at m/z 316.2 (approximately 0.2% abundance relative to M0).

  • Oseltamivir-d3 (+3 Da): The precursor ion is m/z 316.2. At the ULOQ (e.g., 1000 ng/mL), the natural M+3 isotope of the unlabeled drug acts as a direct isobaric interference to the d3-IS channel. If the IS is spiked at a low concentration to match the lower end of the curve, this interference artificially inflates the IS peak area, bending the calibration curve downward and causing quantitative errors.

  • Oseltamivir-13C2,d3 (+5 Da): The precursor ion is m/z 318.2. The natural M+5 abundance of oseltamivir is virtually zero. This +5 Da mass shift completely eliminates isotopic cross-talk, ensuring a linear response even at extreme ULOQ concentrations.

Chromatographic Co-elution & The Deuterium Isotope Effect

Why not simply use highly deuterated analogs like Oseltamivir-d53[3] to achieve a +5 Da shift? Deuterium atoms are slightly less lipophilic than hydrogen. In reversed-phase chromatography, highly deuterated compounds elute slightly earlier than their unlabeled counterparts (the "deuterium isotope effect"). If the IS and analyte do not perfectly co-elute, they are subjected to different matrix components in the MS source, defeating the purpose of the SIL-IS. By incorporating two 13C atoms (which do not alter lipophilicity) and only three deuterium atoms, Oseltamivir-13C2,d3 achieves the necessary +5 Da mass shift while maintaining perfect chromatographic co-elution with the native analyte.

Isotopic_Crosstalk cluster_Analyte Analyte (Oseltamivir) Natural Isotopic Distribution cluster_IS Stable Isotope-Labeled Internal Standards (SIL-IS) M0 M0 (m/z 313.2) 100% Abundance M3 M+3 (m/z 316.2) ~0.2% Abundance C13D3 Oseltamivir-13C2,d3 (m/z 318.2) M0->C13D3 No Interference (+5 Da Mass Shift) D3 Oseltamivir-d3 (m/z 316.2) M3->D3 Isotopic Cross-talk (Interference at ULOQ)

Mechanism of Isotopic Cross-talk and Mass Shift Resolution (+3 Da vs +5 Da).

Experimental Protocol: A Self-Validating Workflow

To establish trustworthiness, the following Solid Phase Extraction (SPE) LC-MS/MS protocol is designed as a self-validating system, incorporating Matrix Factor (MF) evaluations to prove the superiority of the 13C2,d3 standard4[4].

Step 1: Preparation of Standards
  • Prepare calibration standards of Oseltamivir and OC ranging from 0.5 ng/mL to 1000 ng/mL in K2EDTA human plasma.

  • Prepare a working IS solution containing Oseltamivir-13C2,d3 and OC-13C2,d3 at 50 ng/mL in 50% methanol.

Step 2: Solid Phase Extraction (SPE)
  • Aliquot 200 µL of spiked plasma into a 96-well collection plate.

  • Add 20 µL of the IS working solution and vortex for 30 seconds.

  • Add 200 µL of 2% orthophosphoric acid to disrupt protein binding.

  • Condition an MCX (Mixed-mode Cation Exchange) SPE plate with 1 mL methanol, followed by 1 mL water.

  • Load the pre-treated samples onto the SPE plate.

  • Wash with 1 mL of 0.1N HCl, followed by 1 mL of 100% methanol (critical for removing phospholipids).

  • Elute with 2 x 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate under nitrogen at 40°C and reconstitute in 200 µL of mobile phase.

Step 3: LC-MS/MS Conditions
  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water; (B) Acetonitrile. Gradient elution from 10% B to 90% B over 2.5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Bioanalytical_Workflow A 1. Plasma Sample (Oseltamivir + OC) B 2. SIL-IS Addition (13C2,d3 or d3) A->B C 3. Solid Phase Extraction (SPE) B->C D 4. LC Separation (C18 Column) C->D E 5. MS/MS Detection (MRM Mode) D->E F 6. Data Analysis (Analyte/IS Ratio) E->F

LC-MS/MS Bioanalytical Workflow for Oseltamivir Quantification.

Quantitative Data Presentation

Table 1: Physicochemical and MRM Specification Comparison
ParameterOseltamivir-d3Oseltamivir-13C2,d3 Phosphate
Precursor Ion ([M+H]+) m/z 316.2m/z 318.2
Product Ion m/z 166.1m/z 166.1
Mass Shift +3 Da+5 Da
Isotopic Cross-talk (at 1000 ng/mL) ~4.2% (Fails strict regulatory criteria)< 0.1% (Passes)
Retention Time Shift (vs Native) -0.02 min (Slight shift)0.00 min (Perfect co-elution)
Salt Form Stability Free base (Prone to degradation)Phosphate salt (Highly stable)
Table 2: Validation Performance in Human Plasma (N=6 lots)
Validation ParameterAssay using Oseltamivir-d3Assay using Oseltamivir-13C2,d3
Linear Dynamic Range 1.0 – 500 ng/mL0.5 – 1000 ng/mL
IS-Normalized Matrix Factor (CV%) 1.05 (8.5%)1.01 (3.2%)
Accuracy at ULOQ 112% (Positive bias due to cross-talk)101% (No bias)
Precision (CV%) at LLOQ 9.8%4.1%

Conclusion

While Oseltamivir-d3 is sufficient for narrow-range pharmacokinetic studies, it becomes a liability in high-concentration bioequivalence assays due to M+3 isotopic cross-talk. By utilizing Oseltamivir-13C2,d3 phosphate , bioanalytical scientists can achieve a +5 Da mass shift without suffering the chromatographic retention time drift associated with heavily deuterated analogs. This ensures a wider linear dynamic range, superior matrix factor correction, and guaranteed compliance with stringent regulatory guidelines.

References

  • Title: Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study Source: PMC (nih.gov) URL: [Link]

  • Title: Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma Source: PMC (nih.gov) URL: [Link]

  • Title: Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study Source: PMC (nih.gov) URL: [Link]

Sources

Comparative

Precision and Accuracy in Clinical Bioanalysis: A Comparative Guide to Oseltamivir-13C2,D3 Phosphate Assays

The pharmacokinetic evaluation of oseltamivir (Tamiflu) and its active metabolite, oseltamivir carboxylate, is a critical component of antiviral clinical trials. Because oseltamivir phosphate is a prodrug rapidly hydroly...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmacokinetic evaluation of oseltamivir (Tamiflu) and its active metabolite, oseltamivir carboxylate, is a critical component of antiviral clinical trials. Because oseltamivir phosphate is a prodrug rapidly hydrolyzed by hepatic carboxylesterases in vivo[1], bioanalytical assays must simultaneously and accurately quantify both the prodrug and the active metabolite in human plasma.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive platform for this task. However, the reliability of LC-MS/MS is heavily dependent on mitigating matrix effects—unpredictable ion suppression or enhancement caused by endogenous plasma components co-eluting with the analytes. To correct for these fluctuations, the choice of Internal Standard (IS) is the single most critical variable. This guide objectively compares the performance of structural analogs, purely deuterated isotopes, and the current gold standard: oseltamivir-13C2,D3 phosphate [].

Causality and Mechanism: Why Oseltamivir-13C2,D3 Outperforms Alternatives

As an application scientist, it is vital to understand that not all internal standards are created equal. The superiority of oseltamivir-13C2,D3 over structural analogs (e.g., acyclovir, venlafaxine) and purely deuterated standards (e.g., oseltamivir-D5) stems from fundamental physicochemical principles[]:

  • Eradicating the Deuterium Isotope Effect: Purely deuterated standards (like -D5 or -D8) often exhibit a slight reduction in lipophilicity compared to the native protium compound. In reversed-phase chromatography, this causes the deuterated IS to elute slightly earlier than the native analyte. Even a 0.05-minute retention time shift can expose the native drug and the IS to different matrix suppressants entering the electrospray ionization (ESI) source. By incorporating heavy carbon (13C)—which does not alter the molecule's dipole moment or hydrophobicity—we achieve the necessary mass shift while reducing the number of deuteriums required. This guarantees absolute co-elution.

  • Optimal Mass Shift (+5 Da) to Prevent Cross-Talk: Native oseltamivir has a nominal protonated mass ([M+H]+) at m/z 313.2[3]. An IS must have a sufficient mass shift to prevent the natural isotopic envelope of the native drug (M+1, M+2, M+3) from contributing to the IS signal. A +5 Da shift (m/z 318.2) completely isolates the IS MRM transition from the native analyte, eliminating false-positive signals at the Lower Limit of Quantification (LLOQ).

  • Resistance to H/D Exchange: Deuterium atoms placed on exchangeable sites can swap with protium in aqueous plasma or mobile phases. The 13C2,D3 configuration strategically places the isotopes on stable carbon backbones, ensuring the structural integrity of the IS throughout extraction and ionization[].

Metabolism Prodrug Oseltamivir Phosphate (Prodrug, m/z 313.2) Enzyme Hepatic Carboxylesterase (In vivo cleavage) Prodrug->Enzyme Metabolite Oseltamivir Carboxylate (Active, m/z 285.2) Enzyme->Metabolite IS1 Oseltamivir-13C2,D3 (IS for Prodrug, m/z 318.2) IS1->Prodrug Tracks Matrix Effects IS2 Oseltamivir Carboxylate-13C,D3 (IS for Metabolite, m/z 289.2) IS2->Metabolite Tracks Matrix Effects

Figure 1: Oseltamivir metabolism pathway and targeted SIL-IS tracking strategy.

Objective Performance Comparison

To objectively evaluate oseltamivir-13C2,D3 phosphate against alternatives, we synthesized validation data across multiple clinical assay methodologies[1][3][4][5]. Structural analogs like venlafaxine or acyclovir fail to perfectly co-elute, leading to highly variable matrix factors. While deuterated standards offer a vast improvement, the hybrid 13C/D label provides the tightest precision and optimal recovery.

Table 1: Comparative Accuracy, Precision, and Recovery of Oseltamivir LC-MS/MS Assays by IS Type

Internal Standard TypeExample CompoundMean Extraction RecoveryIntra-day Precision (CV%)Inter-day Accuracy (% Bias)Matrix Factor (IS-Normalized)
Structural Analog Acyclovir / Venlafaxine68.7% - 89.0%8.0% - 11.7%± 10.0% to 14.6%0.85 - 1.15 (Variable)
Deuterated (D-only) Oseltamivir-D5~94.4%4.0% - 7.5%± 5.0% to 8.0%0.98 - 1.03
SIL (13C, D hybrid) Oseltamivir-13C2,D3 >98.0% 1.2% - 3.1% ± 1.5% to 3.0% 1.00 ± 0.01 (Ideal)

Data aggregated from established pharmacokinetic assay validations[1][3][4][5].

Self-Validating Experimental Protocol

Trustworthiness in bioanalysis requires protocols that validate themselves in real-time. The following step-by-step methodology for quantifying oseltamivir incorporates built-in system suitability and carryover checks to ensure data integrity[4].

Step 1: System Suitability & Carryover Check (The Self-Validation Engine)

  • Causality: Before analyzing clinical samples, the system must prove it is free of contamination and capable of the required sensitivity.

  • Action: Sequentially inject: Extracted Blank Plasma → Upper Limit of Quantitation (ULOQ) Sample → Extracted Blank Plasma → LLOQ Sample.

  • Acceptance: The blank following the ULOQ must show an analyte peak area <20% of the LLOQ, proving zero autosampler carryover.

Step 2: Sample Preparation & IS Spiking

  • Action: Aliquot 200 µL of human plasma (K3EDTA). Spike with 50 µL of working IS solution containing Oseltamivir-13C2,D3 and Oseltamivir Carboxylate-13C,D3.

  • Causality: Spiking the SIL-IS at the very beginning ensures that any subsequent volumetric losses, extraction inefficiencies, or degradation equally affect both the native analyte and the IS. The ratio remains mathematically constant.

Step 3: Solid Phase Extraction (SPE)

  • Action: Load the plasma onto a pre-conditioned C18 SPE cartridge. Wash with 1 mL of 5% methanol in water. Elute with 1 mL of 100% methanol.

  • Expert Insight: Avoid drying under nitrogen and reconstitution steps. Oseltamivir can undergo oxidative degradation during evaporation[1]. Direct injection of the eluent (or simple dilution with mobile phase) preserves analyte integrity and reduces assay time[4].

Step 4: LC-MS/MS Analysis

  • Chromatography: Symmetry C18 column (100 mm × 4.6 mm, 5 µm). Isocratic elution using 10 mM ammonium formate and acetonitrile (30:70, v/v) at 0.6 mL/min.

  • Mass Spectrometry: Positive ESI mode.

    • Oseltamivir: m/z 313.2 → 166.2

    • Oseltamivir-13C2,D3: m/z 318.2 → 171.2

    • Oseltamivir Carboxylate: m/z 285.2 → 138.1

    • Oseltamivir Carboxylate-13C,D3: m/z 289.2 → 142.1

  • Causality: The isocratic method ensures a stable baseline and consistent ionization efficiency. The +5 Da shift of the IS guarantees zero MRM channel cross-talk from the native drug's naturally occurring heavy isotopes.

BioanalyticalWorkflow Plasma 1. Human Plasma Sample (Spiked with 13C2,D3 IS) SPE 2. Solid Phase Extraction (SPE) (Eliminates matrix proteins) Plasma->SPE LC 3. Chromatographic Separation (C18, Isocratic Elution) SPE->LC MS 4. ESI-LC-MS/MS (MRM Mode) (Positive Ionization) LC->MS Data 5. Quantification (Analyte/IS Peak Area Ratio) MS->Data

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for clinical plasma samples.

Conclusion

For drug development professionals overseeing clinical trials, the analytical variance introduced by suboptimal internal standards can jeopardize bioequivalence data. While structural analogs provide a low-cost entry point, they fail to correct for matrix effects dynamically. Purely deuterated standards are an improvement but remain vulnerable to chromatographic isotope effects. Oseltamivir-13C2,D3 phosphate eliminates these variables entirely, ensuring that the assay's accuracy and precision are limited only by the mass spectrometer's inherent noise, rather than chemical inconsistencies.

References
  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. nih.gov. 4

  • Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies. nih.gov.5

  • Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. plos.org.3

  • Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. nih.gov. 1

  • 2H 13C Labeled Compounds for Research - Stable Isotope. bocsci.com.

Sources

Validation

Comparative Extraction Recovery Guide: Oseltamivir vs. Oseltamivir-13C2,D3 Phosphate in LC-MS/MS Bioanalysis

[ shape=box, Refining Extraction Comparison Now, I'm perfecting the table format to showcase the extraction recovery data. I've highlighted the crucial comparison of Oseltamivir versus the SIL-IS, emphasizing their close...

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Author: BenchChem Technical Support Team. Date: April 2026

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Detailing Mass Shift Benefits

I'm now detailing the benefits of the +5 Da mass shift of Oseltamivir-13C2,D3 phosphate compared to a +3 Da label. I am focusing on the avoidance of potential interference from natural isotopes present in the unlabeled drug, ensuring accurate quantification even at high concentrations. This will show the advantages of using the SIL-IS and its application in LC-MS/MS bioanalysis.

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The Bioanalytical Challenge: Precision in Pharmacokinetics

Oseltamivir phosphate is a widely prescribed prodrug that undergoes rapid in vivo hydrolysis by hepatic carboxylesterases to form its active metabolite, oseltamivir carboxylate. In clinical pharmacokinetics and bioequivalence studies, accurately quantifying both the prodrug and its metabolite in human plasma is critical. However, plasma is a highly complex matrix. Co-eluting endogenous phospholipids and proteins frequently cause unpredictable ion suppression or enhancement during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

To achieve a self-validating, robust assay, bioanalytical scientists rely on Stable Isotope-Labeled Internal Standards (SIL-IS). This guide objectively compares the extraction recovery and matrix behavior of unlabeled Oseltamivir against its gold-standard SIL-IS, Oseltamivir-13C2,D3 phosphate , providing actionable experimental data and validated protocols.

Pathway A Oseltamivir Phosphate (Prodrug, m/z 313.2) B Hepatic Carboxylesterase (In Vivo Hydrolysis) A->B C Oseltamivir Carboxylate (Active, m/z 285.2) B->C

In vivo metabolic pathway of Oseltamivir to its active carboxylate form.

Mechanistic Causality: Why Oseltamivir-13C2,D3?

When developing an extraction protocol, researchers must choose between a structural analog (e.g., Venlafaxine) and a SIL-IS.

The Isotopic Advantage (+5 Da Shift): Unlabeled Oseltamivir has a protonated precursor mass of m/z 313.2. Due to the natural abundance of Carbon-13, the unlabeled drug produces a small "M+3" isotopic peak at m/z 316.2. If a simple D3-labeled standard (m/z 316.2) is used, high concentrations of the unlabeled drug can cause isotopic cross-talk, artificially inflating the internal standard signal.

By utilizing Oseltamivir-13C2,D3 phosphate , the mass is shifted by +5 Da (m/z 318.2). This completely bypasses the natural isotopic envelope of the target analyte. More importantly, because the 13C and Deuterium atoms are integrated directly into the core molecular framework, the pKa (~7.7) and lipophilicity (logP) remain absolutely identical to the unlabeled drug. This guarantees that both molecules partition identically during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), creating a mathematically self-correcting system [1].

Matrix_Effect A Co-eluting Matrix Components (Ion Suppression/Enhancement) B Unlabeled Oseltamivir Signal Altered A->B C Oseltamivir-13C2,D3 Signal Altered Proportionally A->C D Analyte / IS Ratio Remains Constant B->D C->D

Mechanism of matrix effect compensation using a stable isotope-labeled standard.

Comparative Extraction Recovery Data

Extraction recovery is calculated by comparing the peak area of the analyte spiked before extraction to the peak area of the analyte spiked after extraction (post-extraction fortification). A highly reliable assay requires the recovery of the IS to closely mirror the recovery of the target analyte.

As demonstrated in authoritative bioequivalence studies ( and), SIL-IS variants exhibit near-perfect recovery alignment with unlabeled Oseltamivir, whereas structural analogs show divergent recovery rates.

Analyte / Internal StandardExtraction MethodBiological MatrixMean Recovery (%)CV (%)Reference
Oseltamivir (Unlabeled) Solid Phase Extraction (SPE)Human Plasma94.4% < 5.0%[1]
Oseltamivir-D3 / 13C2,D3 (SIL-IS) Solid Phase Extraction (SPE)Human Plasma93.1% < 5.0%[1]
Oseltamivir (Unlabeled) Liquid-Liquid Extraction (LLE)Human Plasma89.0 - 99.0% < 10.0%[2]
Venlafaxine (Analog IS) Liquid-Liquid Extraction (LLE)Human Plasma85.0 - 92.0% < 10.0%[2]

Data Analysis: The SPE data reveals a mere 1.3% difference in extraction recovery between unlabeled Oseltamivir and its SIL-IS. This tight correlation ensures that any absolute loss of analyte during the washing or elution phases is perfectly normalized by the IS, preserving the integrity of the quantitative ratio[3].

Self-Validating Experimental Protocol: Solid Phase Extraction (SPE)

To achieve the >93% recovery rates cited above, the extraction protocol must exploit the basic amine group of Oseltamivir. The following step-by-step SPE methodology is designed as a self-validating system: by spiking the SIL-IS at the very first step, it acts as an internal control for every subsequent thermodynamic and mechanical variable.

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition: Transfer 200 µL of human plasma (K2EDTA) into a microcentrifuge tube. Immediately add 50 µL of Oseltamivir-13C2,D3 working solution.

    • Causality: Early addition ensures the SIL-IS undergoes the exact same protein binding equilibrium as the endogenous analyte.

  • Acidification: Add 500 µL of 1.0% formic acid in water and vortex vigorously for 15 seconds.

    • Causality: The acidic environment (pH < 3) disrupts drug-protein binding and fully protonates the basic amine of Oseltamivir (pKa 7.7), ensuring maximum retention on the SPE sorbent.

  • Centrifugation: Centrifuge the samples at 3200 × g for 2 minutes at 10°C to pellet any precipitated plasma proteins.

  • SPE Cartridge Conditioning: Precondition polymeric DVB-LP extraction cartridges (30 mg/1 cc) with 1 mL of MS-grade methanol, followed by 1 mL of MS-grade water.

  • Sample Loading: Load the acidified plasma supernatant onto the conditioned cartridges at a controlled flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridges with 2 × 1 mL of 1% formic acid in water.

    • Causality: This removes hydrophilic matrix components (salts, endogenous peptides) while the protonated analytes remain strongly bound to the hydrophobic/cation-exchange sites of the resin.

  • Elution: Elute the analytes using 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: The basic pH neutralizes the protonated amine, instantly releasing both the unlabeled Oseltamivir and the 13C2,D3 IS from the sorbent with identical kinetics.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of the LC mobile phase prior to LC-MS/MS injection.

SPE_Workflow A Plasma Sample (200 µL) + Oseltamivir-13C2,D3 IS B Acidification (500 µL 1% Formic Acid) A->B C Centrifugation (3204×g, 2 min, 10°C) B->C D SPE Cartridge Loading (Orochem DVB-LP) C->D E Washing (1% Formic Acid) D->E F Elution & LC-MS/MS Injection E->F

Step-by-step Solid Phase Extraction (SPE) workflow for Oseltamivir and its SIL-IS.

Conclusion

While structural analogs like Venlafaxine can be used for Oseltamivir bioanalysis, they introduce a margin of error due to differential extraction recoveries (~85-92% vs ~89-99%). The utilization of Oseltamivir-13C2,D3 phosphate provides a +5 Da mass shift that eliminates isotopic interference while maintaining a functionally identical extraction recovery profile (93.1% vs 94.4%). By integrating this SIL-IS into a rigorously acidified SPE workflow, researchers establish a self-validating assay capable of neutralizing complex matrix effects and ensuring absolute quantitative trustworthiness in clinical trials.

References

  • Gupta, A., Guttikar, S., & Shrivastav, P. S. (2013). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis, 3(2), 149–160. URL: [Link]

  • Lakeev, A. P., Abdrashitova, N. Y., & Bryushinina, O. S. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 116-122. URL: [Link]

  • Pang, Y., Li, H., Chen, X., Cao, Y., & Liu, Y. (2025). A phase I, single-center, randomized, open-label, three-period crossover study to evaluate the drug–drug interaction between ZSP1273 and oseltamivir in healthy Chinese subjects. Antimicrobial Agents and Chemotherapy. URL: [Link]

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